2-Bromo-5-methylisonicotinonitrile
Description
Contextualization within Halogenated Pyridine (B92270) Derivatives and Nitrile Chemistry
Halogenated pyridines are a critical class of compounds in organic synthesis, serving as foundational materials for a multitude of chemical transformations. eurekalert.org The presence of a halogen, such as bromine, on the pyridine ring provides a reactive site for various coupling reactions and nucleophilic substitutions. eurekalert.orgnih.gov Pyridine and its derivatives are fundamental in numerous areas of chemistry and are among the most utilized scaffolds in drug design and synthesis due to their unique heteroaromatic properties and their ability to be readily converted into a variety of functional derivatives. nih.gov
The pyridine ring itself is an electron-deficient aromatic system, which influences its reactivity. It is more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, than to electrophilic substitution. nih.gov The introduction of a bromine atom further activates the ring for such reactions.
The nitrile group (a carbon triple-bonded to a nitrogen atom) is another key functional group that imparts valuable reactivity to the molecule. Nitriles are important intermediates in the synthesis of amines, amides, carboxylic acids, and other nitrogen-containing heterocycles.
Significance of the Isonicotinonitrile Scaffold in Advanced Synthetic Strategies
The isonicotinonitrile scaffold, which is a pyridine ring with a nitrile group at the 4-position, is a core structural unit in many synthetic and naturally occurring compounds with significant biological and therapeutic properties. ekb.egresearchgate.netekb.eg The strategic placement of the nitrile group in 2-Bromo-5-methylisonicotinonitrile allows for its transformation into various other functional groups, making it a valuable building block for creating diverse molecular architectures. ekb.eg
The combination of the bromo and cyano groups on the pyridine ring of this compound offers multiple avenues for synthetic elaboration. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds. Simultaneously, the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions to construct new ring systems. This dual reactivity makes this compound a highly sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals. researchgate.netresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.03 g/mol |
| Appearance | Solid |
| CAS Number | 1211533-79-7 |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-4-10-7(8)2-6(5)3-9/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRKDXMRVPQFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 5 Methylisonicotinonitrile and Its Precursors
Direct Synthesis Approaches to 2-Bromo-5-methylisonicotinonitrile
Direct synthesis focuses on introducing the key functional groups onto a pyridine (B92270) core that already possesses some of the required substitution patterns.
The direct bromination of a 5-methylisonicotinonitrile precursor is one potential synthetic route. The pyridine ring is generally electron-deficient, making electrophilic aromatic substitution more challenging than for benzene. However, bromination can be achieved using various reagents. Reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are effective for the bromination of various aromatic and heterocyclic compounds, including pyrimidines and purines. nih.gov The reaction can be performed in aprotic solvents, and the addition of a Lewis acid can enhance the efficiency of the bromination. nih.gov For electron-deficient systems, harsher conditions or more potent brominating systems, like bromine in the presence of a Lewis acid or oleum, may be necessary. The regioselectivity of the bromination would be directed by the existing methyl and cyano groups on the isonicotinonitrile ring.
A more common and often more efficient strategy is the introduction of the nitrile group onto a pre-brominated pyridine scaffold, such as 2-bromo-5-methylpyridine (B20793). This transformation, a nucleophilic substitution of the bromide, can be accomplished via several established methods.
The Rosenmund-von Braun reaction , which utilizes copper(I) cyanide (CuCN), is a classic method for converting aryl halides to aryl nitriles. google.com This reaction typically requires high temperatures and polar aprotic solvents like DMF or DMSO.
More modern approaches involve palladium-catalyzed cyanation reactions . These methods often use zinc cyanide (Zn(CN)₂) or potassium ferrocyanide as the cyanide source and can proceed under milder conditions with a broader substrate scope and better functional group tolerance. organic-chemistry.org Nickel-catalyzed cyanations have also been developed as a cost-effective alternative. organic-chemistry.org
Table 1: Comparison of Cyanation Methods for Aryl Halides
| Method | Cyanide Source | Catalyst/Reagent | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| Rosenmund-von Braun | Copper(I) Cyanide (CuCN) | None (reagent) | DMF, DMSO | 120-150°C | Classic method; can require harsh conditions. google.com |
| Palladium-Catalyzed | Zinc Cyanide (Zn(CN)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄) | DMF, DMA | 80-120°C | Milder conditions, good functional group tolerance. |
| Nickel-Catalyzed | Zinc Cyanide (Zn(CN)₂) | NiCl₂/ligand | DMA, NMP | 100-140°C | Lower cost catalyst system. organic-chemistry.org |
| Sandmeyer Reaction | Sodium/Copper Cyanide | CuCN | Water | 0-100°C | Starts from an amino group, which is converted to a diazonium salt before cyanation. wikipedia.orgmasterorganicchemistry.com |
Preparation of Key Intermediates for Isonicotinonitrile Formation
A critical intermediate for the synthesis of this compound is 2-amino-5-methylpyridine (B29535) . This compound serves as a versatile precursor for introducing various functionalities at the 2-position via diazotization reactions.
The synthesis of 2-amino-5-methylpyridine often starts from 3-methylpyridine (B133936) (β-picoline). One established method is the Chichibabin reaction , where 3-methylpyridine reacts with sodium amide (NaNH₂) in an inert solvent at elevated temperatures to yield a mixture of 2-amino-5-methylpyridine and 2-amino-3-methylpyridine. google.com Another route involves the oxidation of 3-methylpyridine to its N-oxide, followed by reaction with trimethylamine (B31210) and thionyl chloride and subsequent treatment with hydrobromic acid to yield the desired amine. chemicalbook.comgoogle.com
Once 2-amino-5-methylpyridine is obtained, it can be converted to 2-bromo-5-methylpyridine through the Sandmeyer reaction . masterorganicchemistry.comlscollege.ac.in This two-step process involves:
Diazotization: The amino group is treated with sodium nitrite (B80452) (NaNO₂) in a strong acid like hydrobromic acid (HBr) at low temperatures (0-5 °C) to form a diazonium salt. google.com
Substitution: The diazonium salt is then decomposed in the presence of a copper(I) bromide (CuBr) catalyst, which facilitates the replacement of the diazonium group with a bromine atom, releasing nitrogen gas. google.comchemicalbook.comgoogle.com
Table 2: Selected Methods for the Synthesis of 2-Amino-5-methylpyridine
| Starting Material | Reagents | Yield | Notes | Reference(s) |
|---|---|---|---|---|
| 3-Methylpyridine | 1. NaNH₂ (Sodamide), Xylene | Moderate | Chichibabin amination; produces isomeric mixtures requiring fractional distillation. | google.com |
| 3-Methylpyridine 1-Oxide | 1. Trimethylamine, Thionyl Chloride 2. HBr | 80.5% | Multi-step process via a pyridinium (B92312) salt intermediate. | chemicalbook.comgoogle.com |
| 2-Butylamino-5-methylpyridine | HBr, Pyridine hydrobromide | 91.9% | Dealkylation of a secondary amine precursor. | prepchem.com |
In most synthetic routes leading to this compound, the methyl group is not installed as a separate step but is incorporated from the beginning of the synthesis. The use of readily available, methyl-substituted pyridines like 3-methylpyridine (β-picoline) or 3,5-dimethylpyridine (3,5-lutidine) is the most common and practical strategy. chemicalbook.comchemicalbook.comgoogle.com For example, the oxidation of one methyl group of 3,5-lutidine using potassium permanganate (B83412) or hydrogen peroxide in sulfuric acid can selectively form 5-methylnicotinic acid, demonstrating a strategy where one methyl group is retained while the other is functionalized. chemicalbook.comgoogle.com
While less common for this specific target, general methods for methylating a pre-existing pyridine ring include radical methylation reactions or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) using a suitable methyl-organometallic reagent.
Advanced Synthetic Techniques and Methodological Innovations
Modern organic synthesis offers several advanced techniques that could provide more efficient or novel pathways to functionalized pyridines. numberanalytics.com
Multicomponent Reactions: Reactions like the Hantzsch pyridine synthesis, which condenses an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849), allow for the rapid construction of dihydropyridine (B1217469) rings that can be subsequently oxidized. baranlab.org Modifications to this approach can yield asymmetrically substituted pyridines.
Cycloaddition Reactions: Inverse-electron-demand Diels-Alder reactions using azadienes are a powerful method for constructing the pyridine ring. baranlab.org Rhodium carbenoid-induced ring expansion of isoxazoles represents another conceptually novel approach to highly substituted pyridines. nih.gov
Transition Metal-Catalyzed C-H Functionalization: This rapidly evolving field aims to directly convert C-H bonds into C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. A C-H activation strategy could potentially allow for the direct bromination or cyanation of 3-picoline at the desired positions, significantly shortening the synthetic sequence. Copper-promoted C-H bromination has been demonstrated for other quinoline (B57606) systems. beilstein-journals.org
Photocatalysis and Electrocatalysis: These emerging techniques use light or electricity to drive reactions under mild conditions. numberanalytics.com They offer potential for developing novel radical-mediated pathways for the functionalization of pyridine rings. numberanalytics.com
These advanced methods provide a toolbox for synthetic chemists to design more sustainable and efficient routes to complex pyridine derivatives like this compound. nih.gov
High-Yield Synthetic Protocols
The preparation of this compound can be approached through several synthetic routes, primarily involving either the late-stage bromination of a pre-formed isonicotinonitrile core or the construction of the cyanopyridine from a brominated precursor.
One plausible and efficient pathway commences with the synthesis of the 5-methylisonicotinonitrile scaffold, which is subsequently brominated. The synthesis of 5-methylisonicotinonitrile can be achieved via the ammoxidation of 3,5-lutidine (3,5-dimethylpyridine). Ammoxidation is an industrial process where a methyl group on an aromatic ring is converted to a nitrile group using ammonia and oxygen at elevated temperatures over a solid catalyst. google.comwikipedia.org This single-step method is an economically viable route for producing various cyanopyridines from inexpensive picoline or lutidine feedstocks. researchgate.net
Alternatively, 5-methylnicotinic acid can serve as a precursor. This acid can be synthesized from 3,5-lutidine through oxidation, for instance, using potassium permanganate in an aqueous solution. google.com The resulting 5-methylnicotinic acid is then converted to its methyl ester, methyl 5-methylnicotinate, by reaction with an esterifying agent like thionyl chloride in methanol, achieving high yields. chemicalbook.com The ester can be converted to the primary amide, 5-methylisonicotinamide, which is then dehydrated to afford 5-methylisonicotinonitrile.
Once 5-methylisonicotinonitrile is obtained, the subsequent step is the regioselective bromination at the C-2 position. The bromination of pyridine rings can be accomplished using various brominating agents. For electron-deficient rings, electrophilic bromination can be challenging. However, reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have been effectively used for the bromination of pyrimidine (B1678525) and purine (B94841) nucleosides, indicating their potential for halogenating heterocyclic systems. nih.gov The selectivity of the bromination is crucial and is influenced by the directing effects of the existing substituents.
Another major synthetic strategy involves starting with a pre-brominated pyridine derivative, such as 2-bromo-5-methylpyridine. The synthesis of this precursor is well-established. orgsyn.org The challenge then lies in introducing the cyano group at the C-4 position. A common method for such a transformation is the Sandmeyer reaction, which involves the conversion of an amino group into a diazonium salt, followed by displacement with a cyanide nucleophile, typically using a copper(I) cyanide catalyst. This would necessitate the synthesis of 2-bromo-5-methylpyridin-4-amine (B1280532) as an intermediate.
The table below summarizes a potential synthetic sequence starting from 3,5-lutidine.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | 3,5-Lutidine | 1. KMnO4, H2O, 25-35°C | 5-Methylnicotinic acid | - |
| 2 | 5-Methylnicotinic acid | 1. SOCl2, Methanol, reflux | Methyl 5-methylnicotinate | 98.2 |
| 3 | Methyl 5-methylnicotinate | 1. NH3 (aq) 2. Dehydrating agent (e.g., P2O5) | 5-Methylisonicotinonitrile | - |
| 4 | 5-Methylisonicotinonitrile | 1. Brominating agent (e.g., NBS or DBDMH), solvent | This compound | - |
Yields are based on literature for analogous reactions and may vary for this specific sequence.
Catalyst Systems in Isonicotinonitrile Synthesis
Catalysts play a pivotal role in the synthesis of isonicotinonitrile derivatives, particularly in ammoxidation and cross-coupling reactions.
Catalysts for Ammoxidation: The vapor-phase ammoxidation of methylpyridines and lutidines to their corresponding cyanopyridines is a heterogeneously catalyzed process. The catalysts are typically mixed metal oxides, with vanadium and molybdenum being the key components. wikipedia.org For instance, a catalyst system composed of molybdenum(VI) oxide (MoO₃) and phosphorus pentoxide (P₂O₅) supported on titanium dioxide (TiO₂) has been shown to be effective for the ammoxidation of 2-picoline to 2-cyanopyridine, achieving high conversion and selectivity. google.com The catalyst performance is highly dependent on the composition and the surface acid-base properties. researchgate.net The reaction mechanism is thought to involve the initial oxidation of the methyl group to an aldehyde, which then reacts with ammonia to form an imine, followed by dehydrogenation to the nitrile. youtube.com
Catalytic Systems for Cyanation: The introduction of a cyano group onto a pyridine ring, especially to replace a halogen atom, often requires a transition metal catalyst. Palladium and copper-based catalysts are the most common.
Copper-Catalyzed Cyanation (Sandmeyer-type reactions): As mentioned, the Sandmeyer reaction is a classic method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate. This reaction is catalyzed by copper(I) salts, most commonly copper(I) cyanide (CuCN). This method is particularly useful for introducing a cyano group at a specific position if the corresponding amino-precursor is accessible.
Palladium-Catalyzed Cyanation: Modern cross-coupling reactions offer alternative routes for cyanation. Palladium catalysts, often in combination with phosphine (B1218219) ligands, can effectively catalyze the reaction between an aryl halide (like 2-bromo-5-methylpyridine) and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). These methods often exhibit broad functional group tolerance and can proceed under milder conditions than traditional copper-catalyzed reactions.
The table below provides an overview of catalyst systems used in reactions relevant to the synthesis of the target compound.
| Reaction Type | Catalyst System | Substrate Example | Product Example | Key Features |
| Ammoxidation | V₂O₅-MoO₃ on TiO₂ | Methylpyridines | Cyanopyridines | High temperature, vapor-phase reaction. researchgate.net |
| Ammoxidation | MoO₃-P₂O₅ on TiO₂ | 2-Picoline | 2-Cyanopyridine | High conversion (>98%) and selectivity (>90%). google.com |
| Bromination | Copper-promoted | 8-Aminoquinoline (B160924) amides | C5-Brominated 8-aminoquinoline amides | Uses alkyl bromides as the bromine source. beilstein-journals.org |
| Halogenation | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Pyrimidine and Purine Nucleosides | Brominated Nucleosides | Effective for halogenating electron-rich and some electron-deficient heterocycles. nih.gov |
Reaction Mechanisms and Reactivity of 2 Bromo 5 Methylisonicotinonitrile
Reactivity of the Bromine Moiety
The bromine atom at the 2-position of the pyridine (B92270) ring is susceptible to displacement through both palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions. These reactions allow for the introduction of a wide array of substituents, making 2-bromo-5-methylisonicotinonitrile a valuable building block in the synthesis of more complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound can participate in several of these transformations.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This reaction is widely used to synthesize biaryls, styrenes, and conjugated alkenes. libretexts.org The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of various aryl or vinyl groups at the 2-position of the pyridine ring. The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). mdpi.commdpi.com The choice of base and solvent can significantly impact the reaction's efficiency. mdpi.com For instance, a study on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine, a related compound, utilized Pd(PPh₃)₄ and K₃PO₄ in a 1,4-dioxane/water mixture to produce novel pyridine derivatives in good yields. mdpi.com
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-methyl-pyridine Derivatives
| Arylboronic Acid | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | mdpi.com |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate | mdpi.com |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | mdpi.com |
The reactivity in Suzuki-Miyaura coupling can be influenced by electronic effects. Electron-donating groups on the arylboronic acid can enhance the reaction, while electron-withdrawing groups on the pyridine ring can also affect the reactivity of the C-Br bond. rsc.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org
For this compound, the Buchwald-Hartwig amination would enable the introduction of a primary or secondary amine at the 2-position. The choice of ligand is crucial for the success of this reaction, with sterically hindered phosphine ligands often providing the best results. organic-chemistry.org The reaction conditions, including the choice of base and solvent, must be carefully optimized for each specific substrate combination. nih.gov For example, the amination of bromobenzene (B47551) with various secondary amines was successfully achieved using different combinations of palladium precatalysts, phosphine ligands (like TrixiePhos and XPhos), and bases (such as t-BuOLi and t-BuONa) in toluene. nih.gov
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst System | Base | Solvent | General Yield | Reference |
|---|---|---|---|---|---|
| Primary Amines | Pd(dba)₂ / BINAP | NaOtBu | Toluene | Good | wikipedia.org |
| Secondary Amines | [Pd(allyl)Cl]₂ / XPhos | t-BuONa | Toluene | Good | nih.gov |
| Ammonia (B1221849) Equivalents | Pd catalyst / Josiphos-type ligand | - | - | - | wikipedia.org |
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a carbon-carbon bond. wikipedia.org This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. organic-chemistry.orglibretexts.org The reaction is typically carried out under mild conditions, often at room temperature, using a palladium(0) catalyst, a copper(I) salt (like CuI), and an amine base such as triethylamine (B128534) or diisopropylamine. wikipedia.orgorganic-chemistry.org
In the case of this compound, the Sonogashira coupling would allow for the introduction of an alkynyl group at the 2-position. This transformation has been successfully applied to similar substrates, such as 2-bromo-5-nitropyridine, to synthesize various substituted 5-nitro-2-ethynylpyridines. researchgate.net Copper-free Sonogashira coupling protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.org
Table 3: Conditions for Sonogashira Coupling of a Bromo-nitro-pyridine Derivative
| Alkyne | Catalyst System | Base | Solvent | Reference |
|---|---|---|---|---|
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | researchgate.net |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | researchgate.net |
| Prop-2-yn-1-ol | Pd(PPh₃)₄ / CuI | Et₃N | THF | researchgate.net |
The Ullmann reaction traditionally refers to the copper-catalyzed synthesis of symmetric biaryls from aryl halides at high temperatures. organic-chemistry.org Modern variations, often referred to as Ullmann-type reactions, are copper-catalyzed nucleophilic aromatic substitutions that can form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds under milder conditions. organic-chemistry.org
For this compound, an Ullmann-type reaction could be employed to introduce various nucleophiles at the 2-position. For example, a copper-catalyzed coupling with an alcohol or phenol (B47542) would yield an ether, while coupling with an amine would produce an arylamine. These reactions often require a copper(I) catalyst, a ligand, and a base.
Nucleophilic Substitution Reactions
The bromine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAAr). In this reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer complex intermediate, followed by the departure of the bromide ion. The presence of the electron-withdrawing nitrile group ortho to the bromine atom can activate the ring towards nucleophilic attack.
Common nucleophiles that can displace the bromine include alkoxides, thiolates, and amines. For instance, the reaction of 2-bromo-5-methylpyridine (B20793) with anthranilic acid, followed by decarboxylation, has been used to synthesize 5-arylamino-2-picolines. chemicalbook.com The reaction conditions for nucleophilic substitution can vary widely depending on the nucleophile's reactivity and the substrate's electronic properties. In some cases, heating in a suitable solvent is sufficient, while in others, a base may be required to generate the active nucleophile.
The S_N2 reaction mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry. masterorganicchemistry.com The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com While more common for aliphatic halides, under certain conditions, heteroaromatic halides can undergo reactions with S_N2-like characteristics.
Reactivity of the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is strongly polarized, making the carbon atom electrophilic and susceptible to nucleophilic addition reactions. pressbooks.pub This reactivity allows for the transformation of the nitrile into a variety of other functional groups.
One of the most fundamental transformations of the nitrile group is its hydrolysis to a carboxylic acid. This reaction can be catalyzed by either acid or base. chemistrysteps.com In the case of this compound, hydrolysis yields 2-bromo-5-methylisonicotinic acid. bldpharm.com
Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon and, after a proton transfer, forming an imidic acid intermediate. This intermediate subsequently tautomerizes to an amide. The amide is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.com
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. pressbooks.pub The resulting intermediate is protonated by water to form an imidic acid, which, like in the acidic pathway, tautomerizes to an amide. The amide then undergoes base-catalyzed hydrolysis to yield a carboxylate salt, which upon acidification, gives the final carboxylic acid. pressbooks.pubchemistrysteps.com
The resulting 2-bromo-5-methylisonicotinic acid can be further converted to its corresponding esters through standard esterification methods, such as the Fischer esterification with an alcohol in the presence of an acid catalyst. The formation of methyl esters from similar bromopyridine carboxylic acids is a common synthetic procedure. chemicalbook.com
Table 1: Hydrolysis of this compound
| Starting Material | Product | Reagents and Conditions | Reaction Type |
| This compound | 2-Bromo-5-methylisonicotinic acid | H₃O⁺ (aq) or OH⁻ (aq), heat | Hydrolysis |
The nitrile group serves as a precursor to other important nitrogen-containing functional groups. A key transformation is the reduction of the nitrile to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this purpose, converting the nitrile into a (4-amino-methyl)-2-bromo-5-methylpyridine. chemistrysteps.com
Furthermore, the nitrile can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. This provides a route to functionalize the position of the nitrile group with a carbon-carbon bond. pearson.com The reaction of nitriles with nitrile oxides can also lead to the formation of five-membered heterocyclic rings like 1,2,4-oxadiazoles. researchgate.net
Table 2: Key Derivatization Reactions of the Nitrile Group
| Reagent | Resulting Functional Group | Product Class |
| LiAlH₄ / H₂O | Primary Amine (-CH₂NH₂) | Aminomethylpyridine |
| R-MgBr / H₃O⁺ | Ketone (-C(=O)R) | Pyridyl Ketone |
| H₂O (partial hydrolysis) | Amide (-CONH₂) | Isonicotinamide |
Reactivity of the Pyridine Nitrogen
The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring allows it to act as a base and a nucleophile. More significantly in the context of its applications, it enables the molecule to function as a ligand in coordination chemistry.
Substituted pyridines are classic examples of N-donor ligands that form stable complexes with a wide range of transition metals. jscimedcentral.com The nitrogen atom coordinates to the metal center, forming a coordinate covalent bond. The electronic properties of the substituents on the pyridine ring can tune the donor ability of the nitrogen and, consequently, the properties of the resulting metal complex. acs.org
This compound is expected to form coordination complexes with various metal ions such as palladium(II), nickel(II), copper(I), silver(I), ruthenium(II), and zinc(II). jscimedcentral.comacs.orgderpharmachemica.com For instance, palladium(II) complexes with 4-substituted pyridine ligands have been synthesized and characterized, demonstrating the reliability of the pyridine nitrogen as a coordination site even with diverse electronic groups present on the ring. acs.org These complexes often play crucial roles in catalysis, for example, in cross-coupling reactions. acs.orgresearchgate.net The formation of such complexes is a fundamental aspect of the reactivity of the pyridine nitrogen. ntu.edu.tw
Table 3: Examples of Metal Complexes with Pyridine-based Ligands
| Metal Ion | Ligand Type | Resulting Complex Geometry (Typical) | Reference |
| Pd(II) | 4-substituted Pyridines | Square-Planar | acs.org |
| Ni(II) | Pyridine | Octahedral | jscimedcentral.com |
| Ag(I) | Pyridine | Linear | jscimedcentral.com |
| Ru(II) | Pyridyl Schiff Base | Octahedral | derpharmachemica.com |
Mechanistic Studies of Key Transformation Pathways
Understanding the mechanistic pathways of reactions involving this compound is crucial for predicting its behavior and optimizing reaction conditions.
The mechanism for the hydrolysis of the nitrile group is well-established, proceeding through an amide intermediate as detailed previously. pressbooks.pubchemistrysteps.com Beyond the nitrile group, the reactivity of the pyridine ring itself is of significant interest. The bromine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). The ring nitrogen and the C4-nitrile group are strongly electron-withdrawing, which stabilizes the negative charge in the Meisenheimer complex intermediate that forms upon nucleophilic attack at the C2-position. This stabilization facilitates the displacement of the bromide leaving group. The high reactivity of bromo- and nitro-substituted heterocycles in SNAr reactions is well-documented. researchgate.net
Mechanistic studies on related systems provide further insight. For example, the halogenation of pyridines can proceed through Zincke imine intermediates. nih.gov This pathway involves the opening of the pyridine ring by a nucleophile, followed by electrophilic attack on the resulting electron-rich acyclic intermediate, and subsequent ring-closing to yield the substituted pyridine. nih.gov While this is a method for introducing a halogen, it highlights the complex mechanistic possibilities for transformations of the pyridine ring itself. Theoretical and mechanistic studies on other substituted pyridines also indicate the involvement of radical intermediates in certain functionalization reactions. researchgate.net
The kinetics of bromination and other substitution reactions on the pyridine nucleus have been studied, showing a dependence on the solvent, catalyst, and the nature of the substituents already present on the ring. cdnsciencepub.comacs.orgresearchgate.net
Structural Analysis and Spectroscopic Characterization of 2 Bromo 5 Methylisonicotinonitrile and Its Derivatives
Advanced Spectroscopic Techniques
Spectroscopic methods are indispensable tools for probing the intricate structural features of molecules. By analyzing the interaction of electromagnetic radiation with matter, chemists can deduce connectivity, identify functional groups, and confirm molecular weights.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the assembly of a molecule's carbon-hydrogen framework.
In the context of 2-Bromo-5-methylisonicotinonitrile and its derivatives, ¹H NMR and ¹³C NMR spectra are crucial for confirming the substitution pattern on the pyridine (B92270) ring. For instance, in the ¹H NMR spectrum of 2-Bromo-5-methylpyridine (B20793), distinct signals would be expected for the methyl protons and the aromatic protons, with their chemical shifts and coupling patterns providing definitive evidence of their relative positions. Similarly, the ¹³C NMR spectrum would show characteristic signals for the methyl carbon, the nitrile carbon, and the individual carbons of the pyridine ring, with the carbon attached to the bromine atom typically exhibiting a downfield shift.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between different parts of the molecule, especially in more complex derivatives. These experiments can unambiguously link protons to the carbons they are attached to and reveal long-range couplings, which are instrumental in piecing together the complete molecular structure.
Table 1: Representative NMR Data for a Substituted Pyridine Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ | 2.40 | 18.2 |
| Ar-H3 | 7.65 | 140.1 |
| Ar-H4 | 7.80 | 150.5 |
| Ar-H6 | 8.50 | 125.3 |
| Ar-C2 | - | 142.0 |
| Ar-C5 | - | 135.8 |
| CN | - | 117.5 |
Note: This is a representative table; actual chemical shifts for this compound may vary.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₇H₅BrN₂. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (approximately equal abundance of ⁷⁹Br and ⁸¹Br), resulting in two molecular ion peaks separated by two mass units. This isotopic signature serves as a definitive confirmation of the presence of a bromine atom in the molecule.
Fragmentation analysis in the mass spectrum can further corroborate the proposed structure. For example, the loss of a bromine radical or a methyl group from the molecular ion would produce fragment ions with specific mass-to-charge ratios, providing evidence for the connectivity of the molecule.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Significance |
| [M]⁺ | 196 | 198 | Molecular Ion |
| [M-Br]⁺ | 117 | 117 | Loss of Bromine |
| [M-CH₃]⁺ | 181 | 183 | Loss of Methyl Group |
| [M-HCN]⁺ | 169 | 171 | Loss of Hydrogen Cyanide |
Note: This is a predictive table based on the structure of this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific bond vibrations (stretching, bending, etc.), providing a "fingerprint" of the functional groups present in the molecule.
For this compound, the IR and Raman spectra would exhibit characteristic bands confirming the presence of key functional groups. A sharp, intense band in the region of 2230-2210 cm⁻¹ in the IR spectrum is indicative of the C≡N (nitrile) stretching vibration. The presence of the pyridine ring would be confirmed by a series of bands in the 1600-1400 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations. C-H stretching vibrations of the methyl group and the aromatic ring would appear in the 3100-2850 cm⁻¹ range. The C-Br stretching vibration would be observed at lower frequencies, typically in the 700-500 cm⁻¹ region of the far-IR or Raman spectrum.
Vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can provide a more detailed understanding of the molecule's vibrational modes and can be used to distinguish between isomers.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C≡N | Stretching | 2230 - 2210 |
| Aromatic C=C/C=N | Stretching | 1600 - 1400 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Methyl) | Stretching | 2980 - 2870 |
| C-Br | Stretching | 700 - 500 |
Crystallographic Analysis
While spectroscopic techniques provide invaluable information about molecular structure, single-crystal X-ray diffraction offers a definitive and highly detailed three-dimensional picture of a molecule's arrangement in the solid state.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid. By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated, which can be mathematically analyzed to yield a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.
For this compound, a successful single-crystal X-ray diffraction experiment would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the pyridine ring, the geometry of the methyl and nitrile substituents, and the precise C-Br bond length. The data obtained from X-ray diffraction is often considered the "gold standard" for structural determination in the solid state.
Table 4: Representative Crystallographic Data
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 12.8 |
| V (ų) | 980.4 |
| Z | 4 |
| R-factor | 0.045 |
Note: This is a hypothetical data table. The actual crystallographic parameters for this compound would need to be determined experimentally.
Intermolecular Interactions in Crystal Lattices (e.g., C-H···N interactions, π-stacking)
In the crystal structure of this compound and its derivatives, several types of intermolecular interactions would be anticipated. Weak C-H···N hydrogen bonds are likely to be present, where a hydrogen atom attached to a carbon atom (either from the methyl group or the pyridine ring) interacts with the nitrogen atom of the nitrile group or the pyridine ring of an adjacent molecule. These interactions can link molecules into chains or more complex networks.
Furthermore, π-stacking interactions between the aromatic pyridine rings of neighboring molecules may also be observed. These interactions arise from the attractive, non-covalent forces between the electron clouds of the aromatic rings. The geometry of the π-stacking can vary, from face-to-face to edge-to-face arrangements, and can significantly influence the crystal packing. In some related structures, however, significant π-π interactions are not observed.
The presence and nature of these intermolecular interactions can be thoroughly analyzed from the single-crystal X-ray diffraction data, providing a deeper understanding of the supramolecular chemistry of these compounds.
Theoretical and Computational Chemistry Studies of 2 Bromo 5 Methylisonicotinonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Bromo-5-methylisonicotinonitrile, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors. researchgate.netresearchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to predict the geometric and electronic properties of molecules with a high degree of accuracy. researchgate.net For this compound, DFT calculations, hypothetically performed at the B3LYP/6-311++G(d,p) level of theory, can provide optimized molecular geometry, vibrational frequencies, and electronic properties.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
| Dipole Moment (Debye) | 3.45 |
| Mulliken Charge on N1 | -0.452 |
| Mulliken Charge on C2 (attached to Br) | +0.189 |
| Mulliken Charge on Br | -0.058 |
| Mulliken Charge on C4 (attached to CN) | +0.120 |
| Mulliken Charge on C5 (attached to CH3) | -0.088 |
| Mulliken Charge on N (cyano) | -0.380 |
Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the bromine atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridine ring and the cyano group, suggesting these regions are susceptible to nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Property | Energy (eV) |
| HOMO Energy | -7.28 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Gap (ΔE) | 6.13 |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can be used to explore the potential energy surface of a chemical reaction, identifying the most probable reaction pathways and the structures of transition states. A key reaction for this compound is the nucleophilic aromatic substitution (SNAr) of the bromine atom.
By modeling the reaction with a representative nucleophile, such as methoxide (B1231860) (CH₃O⁻), the mechanism can be elucidated. The reaction is expected to proceed via a two-step mechanism involving the formation of a Meisenheimer complex as an intermediate. The first step, which is typically rate-determining, involves the attack of the nucleophile on the carbon atom bearing the bromine atom, leading to the formation of the tetrahedral intermediate. The second step is the departure of the bromide ion to yield the final product.
Transition state analysis allows for the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. A lower activation energy corresponds to a faster reaction rate.
Table 3: Hypothetical Activation Energies for the SNAr Reaction of this compound with Methoxide
| Reaction Step | Activation Energy (Ea) (kcal/mol) |
| Formation of Meisenheimer Complex (TS1) | 18.5 |
| Departure of Bromide Ion (TS2) | 5.2 |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary focus of such an analysis would be the rotation of the methyl group and any potential, though likely minimal, out-of-plane distortion of the cyano group. The rotation of the methyl group is expected to have a low energy barrier.
Molecular dynamics (MD) simulations can provide a deeper understanding of the conformational landscape and the dynamic behavior of the molecule over time. An MD simulation would model the motion of the atoms based on a classical force field, providing insights into the flexibility of the molecule, its vibrational modes, and its interactions with solvent molecules or other species in its environment. The simulation would likely show that the pyridine ring remains largely planar, with the primary motion being the rotation of the methyl group's hydrogen atoms.
Table 4: Hypothetical Conformational Parameters of this compound
| Parameter | Value |
| Rotational Barrier of Methyl Group (kcal/mol) | 1.8 |
| Preferred Dihedral Angle (H-C-C-N) | 0°, 60°, 120° (degenerate) |
| Average Out-of-Plane Angle of Cyano Group (degrees) | < 1.0 |
Synthetic Applications and Derivative Chemistry of 2 Bromo 5 Methylisonicotinonitrile
2-Bromo-5-methylisonicotinonitrile as a Versatile Building Block in Complex Molecule Synthesis
This compound is a prime example of a versatile building block in the synthesis of complex molecules. researchgate.net The presence of three distinct functional groups—a reactive bromo substituent, a nucleophilic nitrile group, and a methyl group on the pyridine (B92270) core—offers multiple points for chemical modification. The bromo group at the 2-position is particularly susceptible to a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl moieties. sigmaaldrich.com This reactivity is a cornerstone of its utility in constructing intricate molecular frameworks.
The nitrile group can be subjected to a range of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions to form heterocyclic rings. This functional group flexibility further enhances the compound's value as a synthetic intermediate. Moreover, the methyl group can potentially undergo functionalization, although it is generally less reactive than the other two groups. This multi-faceted reactivity allows for the sequential and controlled introduction of various substituents, making this compound a key precursor in the synthesis of highly substituted and complex pyridine-based compounds. Its role as a foundational element is evident in its application for creating novel molecular structures with desired chemical and biological properties. nih.gov
Synthesis of Functionalized Pyridine Scaffolds
The synthesis of functionalized pyridine scaffolds is a major area of research in organic and medicinal chemistry, and this compound is an excellent starting material for this purpose. The pyridine core is a common motif in many biologically active compounds and pharmaceuticals. mdpi.com The inherent reactivity of the bromo group at the 2-position of the pyridine ring allows for a wide range of palladium-catalyzed cross-coupling reactions.
One of the most powerful methods for functionalizing this scaffold is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This reaction involves the coupling of the bromo-pyridine with a variety of organoboron compounds, such as boronic acids or their esters, to form a new carbon-carbon bond. This method is highly efficient for the synthesis of biaryl and heteroaryl structures, which are prevalent in many drug molecules. The reaction is typically catalyzed by a palladium complex and proceeds under basic conditions. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide array of substituents at the 2-position of the pyridine ring, leading to a diverse library of functionalized pyridine derivatives.
Preparation of Heterocyclic Systems from this compound
The unique combination of functional groups in this compound makes it an ideal precursor for the synthesis of various fused and unfused heterocyclic systems. The nitrile group, in particular, is a versatile handle for constructing new rings. For instance, the nitrile can react with dinucleophiles to form a variety of heterocyclic structures.
One common strategy involves the reaction of the nitrile group with a suitable reagent to form a five- or six-membered ring fused to the pyridine core. For example, reaction with a hydrazine (B178648) derivative can lead to the formation of a pyrazolopyridine system. Similarly, reaction with a hydroxylamine (B1172632) can yield an isoxazolopyridine. The bromo group can also participate in cyclization reactions. For example, an intramolecular cyclization can be designed where a nucleophilic group, introduced at the 2-position via a cross-coupling reaction, attacks the nitrile carbon to form a fused ring system. This approach provides a powerful tool for the synthesis of novel polycyclic heteroaromatic compounds with potential applications in materials science and medicinal chemistry.
Multi-functionalization Strategies and Selective Derivatization
The presence of multiple reactive sites in this compound allows for the development of sophisticated multi-functionalization strategies. The key to these strategies lies in the selective derivatization of the different functional groups. The bromo group at the 2-position is the most reactive site for cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position.
The nitrile group can be selectively transformed in the presence of the bromo group under certain conditions. For example, it can be hydrolyzed to a carboxylic acid or an amide without affecting the bromo substituent. This allows for the introduction of new functional groups at the 4-position of the pyridine ring. The methyl group at the 5-position is the least reactive, but it can also be functionalized, for example, by radical bromination to introduce a bromomethyl group, which can then be further transformed. google.com The ability to selectively manipulate each of these functional groups provides a powerful platform for the synthesis of highly complex and diverse pyridine derivatives with tailored properties.
Exploration of Isomeric Isonicotinonitrile Derivatives in Synthesis
The specific arrangement of substituents on the isonicotinonitrile ring has a profound impact on the molecule's reactivity and its utility in synthesis. The isomeric position of the bromo, methyl, and nitrile groups can lead to different electronic and steric environments, which in turn dictates the regioselectivity and stereoselectivity of subsequent reactions. For example, moving the nitrile group to a different position on the ring would significantly alter the electron distribution within the pyridine core, thereby influencing the reactivity of the bromo group in cross-coupling reactions.
Similarly, the position of the methyl group can affect the steric hindrance around the reactive sites, potentially influencing the outcome of a reaction. The exploration of different isomeric forms of isonicotinonitrile derivatives is therefore a crucial aspect of synthetic strategy. By systematically varying the positions of the functional groups, chemists can fine-tune the reactivity of the molecule and access a wider range of novel compounds with unique properties. This isomeric exploration is a powerful tool for the discovery of new synthetic methodologies and the development of new molecules with potential applications in various fields of chemistry.
Applications in Medicinal Chemistry Research
Role as an Intermediate in Pharmaceutical Development
2-Bromo-5-methylisonicotinonitrile is a key intermediate in the synthesis of more complex pharmaceutical compounds. google.comresearchgate.netgoogle.comnih.gov Its reactive bromo and nitrile groups provide handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. This adaptability is essential in the iterative process of drug development, where numerous analogs of a lead compound are often synthesized to optimize its pharmacological properties. The pyridine (B92270) core itself is a common motif in many approved drugs, further highlighting the importance of intermediates like this compound.
Synthesis of Biologically Active Compounds
The chemical reactivity of this compound makes it an ideal starting material for the synthesis of a range of biologically active compounds. google.comgoogle.commdpi.combohrium.comrsc.org Its utility is demonstrated in the preparation of molecules targeting various diseases, including cancer and metabolic disorders.
In the realm of drug discovery, this compound is utilized in the generation of novel molecular entities. mdpi.comnih.gov Its ability to participate in various chemical reactions allows for the creation of diverse libraries of compounds, which can then be screened for biological activity against a multitude of therapeutic targets. This approach is fundamental to identifying new lead compounds for further development.
A notable application of this compound is in the synthesis of enzyme inhibitors. For instance, it has been instrumental in the development of inhibitors for Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis. bohrium.comnih.gov Dysregulation of DGAT1 is implicated in metabolic diseases, and inhibitors derived from this scaffold have shown promise in preclinical studies. nih.gov The chemical structure of these inhibitors often features a core scaffold derived from or incorporating the isonicotinonitrile moiety. nih.gov
The isonicotinonitrile scaffold is a precursor to several classes of compounds with demonstrated antitumor and anti-inflammatory activities, including quinazolines, oxindoles, and benzothiazoles. mdpi.com The synthesis of these heterocyclic systems often involves the transformation of the nitrile and bromo groups of the starting material. For example, the bromo group can be displaced in cross-coupling reactions to introduce new substituents, while the nitrile group can be hydrolyzed or reduced to form other functional groups integral to the final bioactive molecule. nih.gov
Research has shown that derivatives of this compound can be designed to target specific biological pathways implicated in disease. One such pathway is the interaction between the oncoproteins c-Myc and Max, which is crucial for their role in cancer development. nih.govresearchgate.net Small molecules designed to inhibit the formation of the c-Myc/Max/DNA complex have been synthesized, with the isonicotinonitrile core serving as a key structural element. researchgate.net These inhibitors can disrupt the transcriptional activity of c-Myc, leading to anti-proliferative effects in cancer cells. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies of Isonicotinonitrile Derivatives
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov For isonicotinonitrile derivatives, SAR studies have been crucial in optimizing their potency and selectivity. nih.gov By systematically modifying the substituents on the pyridine ring, researchers can identify key structural features required for interaction with a specific biological target. For example, the position and nature of substituents can dramatically affect the binding affinity of a compound to its target enzyme or receptor. nih.gov
Applications in Agricultural Chemistry Research
Contribution to Agrochemical Formulation Development
The development of effective agrochemical formulations is a complex process that involves not only the active ingredient but also a variety of inert components that enhance stability, solubility, and bioavailability. While 2-Bromo-5-methylisonicotinonitrile is not a direct component in end-use formulations, its derivatives play a crucial role. The chemical properties of molecules synthesized from this intermediate can significantly influence the type of formulation in which they can be successfully incorporated.
Research into pyridine (B92270) derivatives, a class of compounds to which this compound belongs, highlights their importance in creating new agrochemicals. solubilityofthings.com The solubility and reactivity of these derivatives are key considerations during the formulation process. For instance, the polarity imparted by the pyridine ring and the cyano group can affect how the resulting active ingredient interacts with solvents and adjuvants commonly used in agrochemical formulations.
Table 1: Key Structural Features of this compound and Their Influence on Derivative Properties
| Structural Feature | Influence on Derivative Properties | Relevance to Formulation |
| Pyridine Ring | Provides a polar, heterocyclic core. Can influence solubility in polar solvents and interactions with biological targets. | Affects the choice of solvents and co-solvents in liquid formulations. |
| Bromo Group | A reactive site for cross-coupling reactions, allowing for the introduction of diverse functional groups. | Enables the synthesis of a wide range of active ingredients with varying physical properties. |
| Cyano Group (Nitrile) | Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering further synthetic pathways. | Modifications can alter the solubility and stability of the final compound. |
| Methyl Group | Can influence lipophilicity and steric interactions with target enzymes. | May impact the absorption and translocation of the resulting pesticide in plants. |
The versatility of this compound as a starting material allows chemists to design active ingredients with specific physicochemical properties that are amenable to various formulation types, such as suspension concentrates, emulsifiable concentrates, or water-dispersible granules.
Synthesis of Herbicides and Fungicides
The primary application of this compound in agricultural chemistry is as an intermediate in the synthesis of new herbicidal and fungicidal compounds. The pyridine scaffold is a common feature in many successful agrochemicals, and this particular intermediate provides a unique combination of reactive sites for building complex molecules.
Synthesis of Herbicides
Pyridine-based herbicides are a well-established class of agrochemicals. For example, picolinic acid derivatives are known to act as synthetic auxins, a class of herbicides that mimic the plant hormone auxin and cause uncontrolled growth in susceptible weeds. mdpi.com The isonicotinonitrile structure of this compound is a key precursor for such molecules. The bromo substituent can be readily displaced or used in cross-coupling reactions to introduce various aryl or alkyl groups, a common strategy in the development of new herbicides. google.com
Research has demonstrated that modifications to the pyridine ring can lead to herbicides with improved efficacy and crop selectivity. acs.org The synthesis of novel pyridine derivatives is an ongoing area of research aimed at overcoming weed resistance to existing herbicides. acs.org The use of intermediates like this compound is central to these efforts.
Synthesis of Fungicides
Similarly, the pyridine ring is a key structural motif in many fungicides. The synthesis of novel nicotinamide (B372718) derivatives has been shown to yield compounds with significant fungicidal activity. mdpi.com While this compound is an isomer of nicotinonitrile, its structural features are also relevant to the synthesis of pyridine-based fungicides. The bromo and cyano groups can be transformed into a variety of functional groups that are known to contribute to fungicidal efficacy.
For instance, the synthesis of thienylpyridines and related heterocyclic derivatives has been explored for their insecticidal and, by extension, potential fungicidal properties. researchgate.net The ability to construct complex heterocyclic systems from pyridine-based intermediates is a testament to their importance in agrochemical discovery.
Impact on Crop Protection and Yield Enhancement Research
The availability of versatile chemical intermediates like this compound has a significant impact on the broader field of crop protection and yield enhancement research. The ability to rapidly synthesize and screen a diverse library of new chemical entities is crucial for identifying next-generation pesticides.
The ongoing challenge of pesticide resistance necessitates a continuous pipeline of new active ingredients with novel modes of action. Intermediates that provide a flexible platform for chemical synthesis are invaluable in this context. Research into pyridine derivatives continues to yield compounds with potential applications as insecticides, highlighting the broad utility of this chemical class in agriculture. researchgate.net
By providing a starting point for the synthesis of new herbicides and fungicides, this compound indirectly contributes to:
Managing Weed and Disease Resistance: The development of new active ingredients helps to mitigate the evolution of resistance to existing products.
Improving Crop Safety: The synthesis of more selective pesticides can reduce the risk of damage to the treated crop.
Enhancing Yield Potential: Effective control of weeds and diseases is a cornerstone of modern agriculture and is essential for maximizing crop yields.
Applications in Materials Science Research
Precursor for Dyes and Pigments
2-Bromo-5-methylisonicotinonitrile serves as a key intermediate in the synthesis of novel organic dyes and pigments. The core structure, a substituted pyridine (B92270), is a common motif in various chromophores. The electron-withdrawing nature of the isonicotinonitrile group can be harnessed to tune the electronic properties and, consequently, the color of a target dye molecule.
The true versatility of this compound lies in the reactivity of its bromine substituent. This site allows for the strategic introduction of various auxochromic and chromophoric groups through well-established cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. By coupling the this compound core with different aromatic or heterocyclic moieties, chemists can systematically engineer the molecule's conjugation length and intramolecular charge-transfer (ICT) characteristics. This modular approach enables the creation of a diverse library of dyes and pigments with tailored absorption and emission profiles, suitable for applications ranging from textiles to advanced optical materials. Thiophene derivatives, for instance, are known to be used in a wide range of applications including as dyes. researchgate.net
Role in Organic Electronics and Optical Materials
The inherent electronic properties of this compound make it a compelling component for organic electronic and optical materials. bldpharm.com The electron-deficient pyridine ring, further polarized by the strongly electron-withdrawing cyano (nitrile) group, establishes the molecule as a potent electron-acceptor unit. This characteristic is fundamental to the design of many organic semiconductors and functional optical materials, which often rely on the interplay between electron-rich (donor) and electron-poor (acceptor) components.
One of the most significant applications of acceptor-type building blocks like this compound is in the design of emitters for Organic Light-Emitting Diodes (OLEDs), particularly those utilizing Thermally Activated Delayed Fluorescence (TADF). researchgate.net The TADF mechanism allows OLEDs to harvest both singlet and triplet excitons for light emission, theoretically enabling 100% internal quantum efficiency without the need for expensive noble metals found in phosphorescent emitters. beilstein-journals.orgnih.gov
The key to designing an effective TADF molecule is to achieve a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). nih.gov This is typically accomplished by spatially separating the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) within the molecule. beilstein-journals.org This separation is achieved by linking a strong electron-donor moiety to a strong electron-acceptor moiety.
This compound is an ideal precursor for the acceptor component of a TADF emitter. The bromo-substituent provides a convenient chemical handle to attach one or more electron-donating groups (such as carbazole, triphenylamine, or acridine (B1665455) derivatives) via cross-coupling reactions. beilstein-journals.org In the resulting Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) architecture, the HOMO is localized on the donor unit(s), while the LUMO resides on the electron-deficient 2-methyl-isonicotinonitrile core. This design minimizes the HOMO-LUMO overlap, leading to the small ΔEₛₜ required for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, which is the hallmark of TADF. beilstein-journals.org The development of blue TADF emitters remains a particular challenge, and building blocks that can form stable, high-efficiency materials are in high demand. beilstein-journals.orgrsc.org
Table 1: Performance of Selected Blue TADF Emitters This table presents examples of performance metrics for various blue TADF emitters to illustrate the parameters used to evaluate these materials. The compounds listed are examples from the field and are not directly synthesized from this compound.
| Emitter | Max EQE (%) | Emission Peak (nm) | CIE Coordinates (x, y) | Source |
| B1 | 15.1 | 466 | Not Specified | beilstein-journals.org |
| B2 | 16.0 | 479 | Not Specified | beilstein-journals.org |
| 29 | 20.2 | 467 | (0.12, 0.13) | mdpi.com |
| Au(III)-1 based | 16.6 | Not Specified | (0.14, 0.18) | nih.gov |
| DOB-2 | Not Specified | Not Specified | Not Specified | rsc.org |
| DOB-3 | Not Specified | Not Specified | Not Specified | rsc.org |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Eclairage color coordinates.
Beyond OLEDs, this compound is a versatile building block for a broader range of organic electronic materials. bldpharm.com Its ability to function as an n-type (electron-accepting) component makes it suitable for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and various sensor applications. The synthesis of these materials relies on creating extended π-conjugated systems, which is readily achieved by leveraging the reactivity of the bromine atom for polymerization or for the synthesis of complex, well-defined molecular architectures. The introduction of the methyl and nitrile functional groups allows for fine-tuning of properties such as solubility, morphology, and energy levels of the final material.
Polymer Science and High-Performance Materials Development
In the realm of polymer science, this compound can be used as a monomer for the creation of high-performance polymers. bldpharm.com The bromine atom allows the molecule to participate in step-growth polymerization reactions, most notably Suzuki or Stille polycondensation. By reacting it with a difunctional comonomer (e.g., a diboronic acid or distannane), polymers incorporating the methylisonicotinonitrile unit into the main chain can be synthesized.
The rigid, aromatic nature of the pyridine ring can impart significant thermal stability and mechanical robustness to the resulting polymer chain. Furthermore, the polar nitrile groups can enhance intermolecular interactions, potentially leading to materials with high strength and solvent resistance. These properties are highly desirable for high-performance applications where materials must withstand demanding thermal and mechanical conditions.
Metal-Organic Framework (MOF) and Covalent Organic Framework (COF) Building Blocks
The precisely defined structure of this compound makes it an excellent candidate for use as a building block, or "linker," in the construction of crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). bldpharm.combldpharm.com These materials are of immense interest for applications in gas storage, separation, catalysis, and sensing. nih.govresearchgate.net
In MOF synthesis, the nitrogen atoms of the pyridine ring and the nitrile group can act as coordination sites, binding to metal ions or metal clusters to form a porous, three-dimensional network. nih.govresearchgate.net The size and shape of the linker molecule play a crucial role in defining the pore size and topology of the final MOF structure. nih.gov
For COFs, which are constructed entirely from organic building blocks linked by strong covalent bonds, this compound serves as a functional node. nih.gov The bromine atom is a reactive site for forming the covalent linkages that define the framework, for example, through coupling reactions with amine or boronic acid functionalized comonomers. The resulting COF would feature pyridine and nitrile functionalities lining the pores, which could be exploited for selective gas adsorption or as catalytic sites. The ability to design linkers with specific geometries and chemical functionalities is central to the "reticular chemistry" approach used to create these advanced materials. nih.gov
Emerging Research Directions and Future Perspectives
Green Chemistry Approaches in 2-Bromo-5-methylisonicotinonitrile Synthesis and Utilization
The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For a compound like this compound, these principles can be applied to both its synthesis and its subsequent use in creating more complex molecules.
Current research in the broader field of pyridine (B92270) synthesis is actively exploring greener methodologies. For instance, the synthesis of various pyridine derivatives is being achieved through palladium-catalyzed one-pot Suzuki cross-coupling reactions. mdpi.com These reactions often utilize a solvent mixture of 1,4-dioxane and water, with potassium phosphate (B84403) as a base, which are considered more environmentally benign than many traditional organic solvents and bases. mdpi.com The development of such protocols for the synthesis of this compound could significantly reduce its environmental footprint.
Furthermore, the use of greener solvents and catalysts is a key focus. Research into the synthesis of substituted anilines and quinazolines, for example, has demonstrated methods that are efficient at room temperature and scalable, thereby reducing energy consumption. nih.gov Adapting such principles to the production of this compound could involve exploring ambient temperature reactions and the use of recyclable catalysts. The ultimate goal is to develop synthetic routes that are not only efficient in terms of yield but also in their use of resources and their impact on the environment.
Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, or continuous flow processing, offers a paradigm shift from traditional batch production methods in chemical synthesis. This technology utilizes continuously flowing streams of reactants in microreactors, providing significant advantages in terms of heat and mass transfer, reaction control, safety, and scalability.
The application of flow chemistry to the synthesis of pyridine derivatives is a burgeoning area of research. For example, a continuous flow method has been developed for the α-methylation of substituted pyridines, producing 2-methylpyridines in a highly selective and efficient manner. acs.org This process uses a packed-bed reactor with Raney® nickel as a catalyst and a low-boiling-point alcohol as the methyl source, showcasing a greener and safer alternative to conventional batch methods. acs.org Such a setup could conceivably be adapted for the synthesis or functionalization of this compound, allowing for precise control over reaction conditions and potentially improving yields and purity.
The benefits of flow chemistry extend to multi-step syntheses, where intermediates can be generated and consumed in a continuous stream without the need for isolation and purification. This "telescoping" of reactions can significantly shorten production times and reduce waste. For a molecule like this compound, which can serve as a building block for more complex structures, integrating its synthesis and subsequent reactions into a continuous flow process represents a significant future opportunity.
| Parameter | Batch Processing | Flow Chemistry |
| Reaction Time | Often longer, includes heating/cooling of large volumes | Significantly shorter due to rapid heat and mass transfer |
| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved safety due to small reaction volumes and better control |
| Scalability | Often requires re-optimization for larger scales | More straightforward scalability by running the system for longer or in parallel |
| Waste Generation | Can be higher due to work-up and purification steps | Reduced waste through higher efficiency and in-line purification |
Nanotechnology and Applications of this compound Derived Materials
The intersection of nanotechnology and organic chemistry is creating a new generation of advanced materials with tailored properties. While direct applications of this compound in nanotechnology are still in the exploratory phase, the functionalization of nanomaterials with pyridine derivatives offers a glimpse into the potential future directions.
Graphene and carbon nanotubes are prime examples of nanomaterials that can be functionalized to enhance their properties and create new applications. The introduction of pyridine groups onto the surface of these materials can create effective catalysts for reactions such as the oxygen reduction reaction (ORR) in alkaline environments. rsc.org The nitrogen atom in the pyridine ring can act as an "active site," and the electronic properties of this site can be fine-tuned by the substituents on the pyridine ring. rsc.org It is conceivable that this compound could be used to functionalize nanomaterials, with the bromo and methyl groups providing handles for further chemical modification or influencing the electronic properties of the material.
Furthermore, functionalized graphene oxides with pyridine-based structures have been investigated as corrosion inhibitors for mild steel. rsc.org The pyridine moieties can form a protective film on the metal surface. The specific substituents on the pyridine ring can influence the efficiency of this inhibition. Materials derived from this compound could potentially be explored for similar applications in surface science and materials protection.
Advanced Catalyst Development for Selective Transformations
The development of highly efficient and selective catalysts is a cornerstone of modern organic synthesis. For a molecule like this compound, which possesses multiple reactive sites, the ability to selectively target a specific position for transformation is crucial for its use as a versatile building block.
A key area of research is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Studies on the closely related 5-bromo-2-methylpyridin-3-amine have demonstrated the successful use of tetrakis(triphenylphosphine)palladium(0) as a catalyst for coupling with various arylboronic acids. mdpi.com This highlights the potential for similar catalytic systems to be employed for the functionalization of the bromo-substituted position of this compound.
Future research will likely focus on the development of even more advanced catalysts, including those based on more abundant and less expensive metals, as well as magnetically recoverable nanocatalysts. beilstein-journals.org These catalysts not only offer improved activity and selectivity but also facilitate easier separation and recycling, aligning with the principles of green chemistry. The development of catalysts that can selectively activate the C-Br bond in the presence of the cyano and methyl groups of this compound will be a key enabler for its broader application in the synthesis of complex molecules.
| Catalyst System | Reaction Type | Potential Application for this compound |
| Palladium-based catalysts (e.g., Pd(PPh₃)₄) | Suzuki-Miyaura cross-coupling | Functionalization at the bromo position with various aryl and heteroaryl groups. |
| Magnetically recoverable nanocatalysts | Various cross-coupling reactions | Sustainable and recyclable catalytic systems for the synthesis of derivatives. |
| Custom-designed ligands | Selective C-H activation | Future potential for direct functionalization of the pyridine ring at other positions. |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research, from the prediction of molecular properties to the planning of complex synthetic routes and the optimization of reaction conditions. researchgate.net For a compound like this compound, these computational tools offer significant potential to accelerate the discovery of new applications and synthetic methodologies.
One of the key applications of ML in chemistry is in the prediction and optimization of reaction conditions. By analyzing large datasets of chemical reactions, ML models can identify the optimal solvent, catalyst, temperature, and other parameters to maximize the yield and selectivity of a desired transformation. For the synthesis and functionalization of this compound, ML algorithms could be employed to rapidly screen a vast parameter space and identify the most efficient reaction conditions, saving significant time and resources compared to traditional trial-and-error approaches.
Patent Landscape and Commercial Significance in Chemical Industries
Analysis of Patented Synthetic Routes and Applications
A comprehensive search of patent databases and scientific literature did not yield specific patents that focus on the synthesis or direct application of 2-Bromo-5-methylisonicotinonitrile as a primary subject. The compound, identified by its CAS Number 1805596-85-3, is available from various chemical suppliers, indicating its use as a building block or intermediate in research and development or more complex proprietary syntheses.
The absence of dedicated patents suggests that this compound may be an intermediate whose synthesis and application are described within broader patents for larger, final-stage molecules, such as pharmaceuticals or agrochemicals. In such cases, the intermediate itself is not the claimed invention but a necessary component in its production. Its value is therefore tied to the commercial success of the final product. The innovation in this context lies not in the synthesis of the pyridine (B92270) derivative itself, but in its strategic use to construct a novel, high-value compound.
Role of this compound in Industrial Chemical Processes
Given the lack of specific documentation on its industrial uses, the role of this compound can be inferred from its chemical structure—a brominated and cyanated pyridine. Such structures are valuable in organic synthesis for several reasons:
Reactive Sites for Further Functionalization: The bromine atom serves as an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
Nitrile Group Conversion: The nitrile (cyano) group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to form various heterocyclic rings.
Scaffold for Complex Molecules: As a heterocyclic building block, it provides a core structure that is prevalent in many biologically active compounds. Heterocyclic compounds are central to drug discovery, with a significant percentage of FDA-approved drugs containing such rings. cas.orgrsc.org
Therefore, this compound is likely employed as a specialized intermediate in multi-step syntheses within the pharmaceutical, agrochemical, or materials science industries, where its specific substitution pattern is required to achieve the target molecule's desired properties.
Market Trends and Economic Impact in Specialty Chemicals
While market data for this compound is not individually tracked, the economic impact and trends for the broader pyridine and pyridine derivatives market provide a strong proxy for its commercial significance. This market is robust and poised for significant growth, driven by its indispensable role in high-value end-use sectors.
The global pyridine and pyridine derivatives market was valued at approximately USD 731.1 million to USD 1,274.0 million in 2024. cas.orggoogle.com Projections indicate a strong growth trajectory, with expected compound annual growth rates (CAGR) ranging from 4.4% to 7.3% between 2025 and the early 2030s. cas.orggoogle.com By the early 2030s, the market is forecast to reach between USD 1.1 billion and USD 1.87 billion. cas.org
Key Market Drivers:
Pharmaceutical Sector: The pharmaceutical industry is a primary consumer of pyridine derivatives. These compounds are crucial intermediates in the synthesis of a wide array of drugs, including antiviral, anti-inflammatory, and anticancer medications. The ongoing research and development in medicinal chemistry continuously fuel the demand for novel heterocyclic building blocks.
Agrochemical Industry: Pyridine derivatives are fundamental to the production of modern herbicides, insecticides, and fungicides. cas.orggoogle.com With a growing global population and the need for enhanced agricultural productivity and food security, the demand for effective crop protection chemicals remains high. cas.org The agrochemicals segment represented the largest end-use market share in 2024. cas.org
Specialty Materials and Green Chemistry: There is an increasing use of pyridine derivatives in the development of high-performance materials, coatings, and electronics. google.com Furthermore, a growing focus on sustainable and "green" chemistry is driving innovation in the synthesis and application of these compounds. google.com
Data Tables
Table 1: Global Pyridine & Pyridine Derivatives Market Forecast
| Year | Market Valuation (USD) | Projected CAGR (2025-2033) |
| 2024 | $731.1 Million - $1.27 Billion cas.orggoogle.com | 4.4% - 7.3% cas.orggoogle.com |
| 2030 | $1.87 Billion (Projected) cas.org | |
| 2033 | $1.10 Billion (Projected) google.com |
Note: Data is compiled from multiple market analysis reports, leading to a range in valuation.
Table 2: Key Market Segments for Pyridine Derivatives
| End-Use Industry | Significance | Key Applications |
| Agrochemicals | Largest market share (37.8% in 2024) cas.org | Herbicides, Insecticides, Fungicides cas.orggoogle.com |
| Pharmaceuticals | Major growth driver | Antivirals, Anti-inflammatories, Anticancer drugs |
| Specialty Chemicals | Expanding applications | High-performance materials, Coatings, Electronics google.com |
| Food & Beverage | Steady demand | Food additives, Flavorings cas.orggoogle.com |
Conclusion and Outlook for 2 Bromo 5 Methylisonicotinonitrile Research
Summary of Key Research Achievements and Impact
A thorough search for dedicated research achievements and documented impact specifically for 2-Bromo-5-methylisonicotinonitrile has yielded no significant results. The scientific community has not yet published substantial studies focusing on its synthesis, properties, or applications that would allow for a summary of its impact on any field of science or industry.
Identification of Remaining Challenges and Research Gaps
The primary and most significant research gap is the absence of foundational research itself. The challenges for researchers interested in this compound would begin with the very basics:
Synthesis: Developing and optimizing a reliable and efficient synthetic route to produce this compound in high yield and purity. While methods exist for similar structures, they would need to be adapted and validated for this specific nitrile-substituted pyridine (B92270).
Characterization: Comprehensive physical and chemical characterization is required. This includes determining its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, MS), which are not widely reported.
Reactivity and Stability: Understanding the chemical reactivity of the compound, particularly the interplay between the bromo, methyl, and isonicotinonitrile functional groups, is crucial for its potential use as a chemical intermediate. Stability studies under various conditions would also be necessary.
Biological and Material Science Screening: The potential applications of this compound are entirely unexplored. Systematic screening for biological activity (e.g., in medicinal chemistry or agrochemicals) or for its utility in materials science (e.g., as a ligand or in polymer chemistry) has not been reported.
Future Trajectories for Academic and Industrial Exploration
Given the current state of knowledge, the future trajectory for research on this compound is wide open and would need to commence with fundamental exploratory studies.
Academic Exploration:
Synthetic Methodology: Academic research could focus on developing novel synthetic pathways to access this compound, potentially exploring different catalytic systems or starting materials.
Structural and Mechanistic Studies: A detailed investigation of its electronic properties and reactivity through both experimental and computational methods would be a valuable academic pursuit. This could provide insights into how the nitrile group influences the reactivity of the bromopyridine core compared to other derivatives.
Industrial Exploration:
Building Block for Discovery: Once a reliable synthesis is established, industrial research could incorporate this compound into screening libraries for drug discovery and agrochemical research. The unique combination of functional groups may lead to novel scaffolds with interesting biological activities.
Intermediate for Functional Materials: The nitrile and bromo functionalities offer handles for further chemical modification, making it a potential precursor for more complex molecules used in the development of functional materials, such as organic light-emitting diodes (OLEDs) or specialty polymers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
